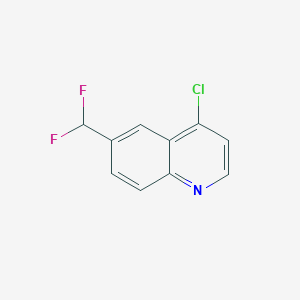

4-Chloro-6-(difluoromethyl)quinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-6-(difluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF2N/c11-8-3-4-14-9-2-1-6(10(12)13)5-7(8)9/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONNJPEQGVFSQGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1C(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901277912 | |

| Record name | Quinoline, 4-chloro-6-(difluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901277912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2248157-38-0 | |

| Record name | Quinoline, 4-chloro-6-(difluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2248157-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 4-chloro-6-(difluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901277912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Therapeutic potential of 4-Chloro-6-(difluoromethyl)quinoline derivatives

Title: Strategic Utilization of 4-Chloro-6-(difluoromethyl)quinoline in Medicinal Chemistry: A Technical Guide to Bioisosteric Optimization

Executive Summary

This technical guide analyzes the therapeutic utility of This compound (CAS: 1156601-91-0 and related analogs). While the 4-chloroquinoline core is a historic pharmacophore for antimalarial and antineoplastic agents, the introduction of the difluoromethyl (

This scaffold serves as a high-value intermediate.[1] The C4-chloride acts as a reactive handle for nucleophilic aromatic substitution (

Molecular Architectonics: The Fluorine Effect

To rationally design drugs using this scaffold, one must understand the specific electronic and steric contributions of the 6-difluoromethyl group compared to traditional substituents.

The Lipophilic Hydrogen Bond Donor (LHBD)

Unlike the trifluoromethyl group (

-

Bioisosterism:

acts as a bioisostere for phenols (-OH) and thiols (-SH). -

H-Bonding: The C-H bond in

is sufficiently polarized by the two fluorine atoms to act as a weak hydrogen bond donor (HBD) to protein carbonyls or water networks within a binding pocket. -

Lipophilicity: It increases

less drastically than

Visualization: SAR Logic Flow

Figure 1: Structure-Activity Relationship (SAR) logic. The C4 position drives library diversity, while the C6 position modulates physicochemical properties.

Synthetic Accessibility & Derivatization

The utility of this scaffold lies in its transformation into 4-aminoquinoline derivatives (the active pharmaceutical ingredients).

Core Synthesis (Gould-Jacobs Approach)

If the specific intermediate is unavailable, it is synthesized via the Gould-Jacobs reaction:

-

Condensation: 4-(difluoromethyl)aniline + diethyl ethoxymethylenemalonate

enamine intermediate. -

Cyclization: Thermal cyclization (

C) yields the 4-hydroxyquinoline (quinolone). -

Chlorination: Treatment with phosphorus oxychloride (

) converts the 4-OH to the reactive 4-Cl species.

Derivatization Workflow (The Gateway)

The 4-chloro group is highly susceptible to displacement by primary and secondary amines due to the electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing

Reaction Scheme:

Therapeutic Case Studies

Case A: Tyrosine Kinase Inhibition (Oncology)

-

Rationale: Many kinase inhibitors (e.g., Bosutinib, Gefitinib) utilize a quinoline or quinazoline core that mimics the adenine ring of ATP.

-

The 6-Position Role: In 4-anilinoquinolines, the 6-position often points toward the solvent interface or a specific ribose-binding pocket.

-

Optimization: Replacing a metabolic "soft spot" (like a 6-methoxy group) with

can extend half-life (

Case B: Antimalarial Agents (Infectious Disease)

-

Rationale: 4-Aminoquinolines (Chloroquine) work by inhibiting heme polymerization in the parasite's digestive vacuole.

-

Resistance: Resistance often arises via efflux pumps (PfCRT).

-

Optimization: The

group alters the

Experimental Protocols

These protocols are designed to be self-validating. If the LC-MS does not show >95% conversion, check the dryness of solvents (water competes with the amine).

Protocol 1: Library Synthesis (General Procedure)

Objective: Synthesize a library of 4-amino-6-(difluoromethyl)quinolines.

-

Preparation:

-

Dissolve This compound (1.0 eq) in anhydrous Ethanol or 2-Propanol (0.5 M concentration).

-

Add the desired Amine (1.2 eq).

-

Critical Step: Add catalytic HCl (dioxane solution) or p-toluenesulfonic acid (0.1 eq). Protonation of the quinoline nitrogen activates the C4-Cl bond.

-

-

Reaction:

-

Reflux at

C for 4–12 hours. -

Validation: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material (high

) should disappear; a fluorescent product (lower

-

-

Workup:

-

Cool to room temperature.

-

If product precipitates: Filter and wash with cold ether.

-

If soluble: Basify with saturated

, extract with EtOAc, dry over

-

-

Purification:

-

Recrystallize from EtOH/Water or purify via flash chromatography (DCM/MeOH gradient).

-

Protocol 2: In Vitro Kinase Assay (EGFR/Src)

Objective: Evaluate inhibitory potential (

-

Reagents: Recombinant Kinase (e.g., EGFR), Peptide Substrate (Poly Glu:Tyr), ATP (

), Test Compounds. -

Setup: Use a standard FRET-based or ADP-Glo assay system.

-

Execution:

-

Incubate Kinase + Compound (serial dilution) for 10 min.

-

Add ATP + Substrate. Incubate 60 min at RT.

-

Add Detection Reagent (stops reaction, generates signal).

-

-

Data Analysis:

-

Plot Relative Luminescence Units (RLU) vs. Log[Concentration].

-

Fit to a sigmoidal dose-response curve (variable slope).

-

Visualization: Synthetic Workflow

Figure 2: Synthetic workflow for generating bioactive libraries from the core scaffold.

Quantitative Data Summary

| Property | 6-Methyl ( | 6-Trifluoromethyl ( | 6-Difluoromethyl ( | Impact on Drug Design |

| Electronic Effect | Electron Donating | Strong Electron Withdrawing | Moderate Electron Withdrawing | Activates C4-Cl for substitution. |

| H-Bonding | None | None (Acceptor only) | Donor (Weak) | Mimics -OH interactions in pockets. |

| Lipophilicity ( | +0.56 | +0.88 | +0.65 | Balanced solubility/permeability. |

| Metabolic Stability | Low (Benzylic oxidation) | High | High | Prevents rapid clearance. |

References

-

Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. [Link][2][3]

-

Kaur, K., et al. (2010). "Quinolines: A versatile scaffold in medicinal chemistry."[3][4] European Journal of Medicinal Chemistry. [Link]

-

Solomon, V. R., & Lee, H. (2011). "Quinoline as a privileged scaffold in cancer drug discovery." Current Medicinal Chemistry. [Link]

-

Echevarria, A., & Miller, J. (1990).[5] "Reactivity in SNAr Reactions." ChemInform. (Provides kinetic grounding for the 4-chloro displacement). [Link]

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link][2][3]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: A VERSATILE PLATFORM FOR ADVANCED ORGANIC AND MEDICINAL CHEMISTRY | Journal of the Chilean Chemical Society [jcchems.com]

- 5. Sci-Hub. ChemInform Abstract: Reactivity in SNAr Reactions of 2‐(4‐Chloro‐3‐nitrophenyl)‐1,3‐diphenyl‐1,3,4‐triazol‐1‐ium‐5‐thiolate with Some Anionic and Neutral Nucleophiles / ChemInform, 1990 [sci-hub.box]

The Hydrogen-Bonding Lipophile: Engineering 6-Difluoromethyl Quinolines

Executive Summary: The Fluorine Renaissance

In the optimization of quinoline-based pharmacophores—widely used in antimalarials, kinase inhibitors, and antibacterials—the 6-position represents a critical metabolic hotspot and a vector for electronic tuning. Historically, medicinal chemists have relied on the trifluoromethyl group (

This guide focuses on the 6-difluoromethyl (

Physicochemical Core: The Advantage[3]

The Lipophilic Hydrogen Bond Donor

The defining feature of the 6-

-

H-Bond Acidity (

): The -

Lipophilicity (

): Replacing a methyl group with

Comparative SAR Data

The following table summarizes the impact of 6-position substituents on a generic quinoline scaffold.

| Substituent (R) | H-Bond Donor? | Metabolic Stability (C6) | Primary Effect | |

| -H | 0.00 | No | Low (Oxidation prone) | Baseline |

| -OH | -0.37 | Yes (Strong) | Low (Glucuronidation) | Solubility / Potency |

| -Cl | 0.23 | No | High | Lipophilicity / Blocking |

| -CF3 | 0.54 | No | Very High | Lipophilicity / e- Withdrawing |

| -CF2H | 0.40 | Yes (Weak) | High | H-Bonding + Met. Stability |

Synthetic Access: Installing the 6- Motif

Achieving regioselective installation of the

Pathway A: The Classical "Deoxofluorination" (High Fidelity)

This pathway is preferred when exact regiocontrol is required. It relies on converting a 6-formyl quinoline (readily available from 6-bromoquinoline) into the difluoromethyl derivative.

-

Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.

-

Mechanism: Nucleophilic fluorination of the aldehyde carbonyl.

-

Pros: Unambiguous regiochemistry.

-

Cons: Requires handling of hazardous fluorinating agents.

Pathway B: Radical Difluoromethylation (Modern/Direct)

Utilizing innate C-H functionalization logic (e.g., Baran’s Zinc Sulfinate reagents), one can append

Recommendation: For SAR exploration where structure validation is paramount, Pathway A is the standard.

Visualization: Synthetic Workflow

Caption: Figure 1. The "High Fidelity" synthetic route ensuring exclusive 6-position functionalization via aldehyde intermediate.

Biological Case Study: Kinase Inhibitor Optimization

The Problem

A lead quinoline-based kinase inhibitor (Target: VEGFR or similar Tyrosine Kinase) exhibits potent binding but suffers from:

-

Rapid Clearance: The 6-position is rapidly hydroxylated by CYP450.

-

Solubility Issues: Replacing 6-H with 6-Cl or 6-

solves clearance but crashes solubility (LogD > 5.0).

The 6- Solution

By installing the 6-

-

Metabolic Shield: The C-F bonds prevent oxidation at C6.

-

H-Bond Donor Interaction: The

proton can form a weak hydrogen bond with backbone carbonyls in the kinase hinge region or the "gatekeeper" residue, a specific interaction unavailable to -

Dipole Modulation: The distinct quadrupole moment of

alters the solvation shell, often improving membrane permeability compared to the more hydrophobic

Visualization: SAR Decision Logic

Caption: Figure 2. Strategic decision tree for selecting the difluoromethyl group over trifluoromethyl during lead optimization.

Detailed Experimental Protocols

Protocol A: Synthesis of 6-Difluoromethylquinoline (Deoxofluorination)

This protocol utilizes DAST. Caution: DAST can be explosive; strictly maintain low temperatures and anhydrous conditions.

-

Preparation of 6-Formylquinoline:

-

Dissolve 6-bromoquinoline (1.0 eq) in anhydrous THF under Argon. Cool to -78°C.

-

Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 20 min. Stir for 30 min.

-

Add anhydrous DMF (2.0 eq) dropwise. Stir at -78°C for 1h, then warm to RT.

-

Quench with sat.

. Extract with EtOAc. Purify via flash chromatography (Hex/EtOAc).

-

-

Fluorination:

-

Dissolve 6-formylquinoline (1.0 eq) in anhydrous DCM in a Teflon or plastic vessel (glass can etch).

-

Cool to 0°C under

. -

Add DAST (Diethylaminosulfur trifluoride, 2.5 eq) dropwise.

-

Critical Step: Allow to warm to RT slowly and stir for 12-16h. Monitor by TLC (aldehyde spot disappearance).

-

Quench: Pour carefully into saturated

at 0°C (gas evolution occurs). -

Isolation: Extract with DCM (3x). Dry over

. Concentrate. -

Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

-

Protocol B: Determination of Lipophilicity (Shake-Flask LogD)

Validating the "Lipophilic H-Bond Donor" hypothesis requires accurate LogD measurement.

-

Preparation: Prepare phosphate-buffered saline (PBS, pH 7.4) and Octanol saturated with PBS.

-

Dissolution: Dissolve 1 mg of 6-difluoromethylquinoline in 1 mL of Octanol (saturated).

-

Partitioning: Add 1 mL of PBS (saturated). Vortex vigorously for 30 minutes at 25°C.

-

Separation: Centrifuge at 3000 rpm for 10 min to separate phases.

-

Quantification: Analyze both phases using HPLC-UV (254 nm).

-

Calculation:

.

References

-

Zafrani, Y., et al. (2017).[3][4] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

-

Fujisaka, A., et al. (2022).[5] "Synthesis of Trifluoromethyl Derivatives of Quinoline and Isoquinoline." Heterocycles. Link

-

Truong, T. T., & Nielsen, J. (2024). "Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs." Vietnam Journal of Science, Technology and Engineering. Link

-

Lombardo, F., et al. (2014). "The Role of Hydrogen Bonding in the pKa and Lipophilicity of Difluoromethyl Groups." Journal of Medicinal Chemistry. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-depth Technical Guide on the Metabolic Stability of 4-Chloro-6-(difluoromethyl)quinoline Intermediates

Abstract

In the landscape of modern drug discovery, understanding the metabolic fate of novel chemical entities is paramount to their success. This guide provides a comprehensive technical overview of the metabolic stability of 4-Chloro-6-(difluoromethyl)quinoline and its intermediates. While direct metabolic data on this specific scaffold may be nascent, this paper synthesizes established principles of drug metabolism, focusing on the quinoline core, the influence of the difluoromethyl group, and the chloro substituent. We will delve into the predictive metabolic pathways, the key enzymes involved—primarily Cytochrome P450s and Aldehyde Oxidases—and provide detailed, field-proven protocols for in vitro assessment. This document is intended for researchers, scientists, and drug development professionals, offering a framework for anticipating metabolic liabilities, designing robust experimental validations, and ultimately, guiding the synthesis of more durable and efficacious drug candidates.

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

The journey of a drug candidate from initial synthesis to clinical application is fraught with challenges, a significant portion of which are related to its pharmacokinetic profile. Metabolic stability, the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, is a critical determinant of its in vivo half-life, oral bioavailability, and potential for drug-drug interactions.[1] A compound that is too rapidly metabolized will likely fail to achieve therapeutic concentrations, while one that is too stable might accumulate to toxic levels.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[2][3] Its versatility allows for extensive chemical modification to optimize pharmacological activity. The introduction of a difluoromethyl (-CF2H) group is a common strategy in modern drug design aimed at improving metabolic stability by replacing a metabolically labile methyl or methoxy group.[4][5] The strong carbon-fluorine bond is generally more resistant to enzymatic cleavage than a carbon-hydrogen bond.[6] The 4-chloro substituent further modulates the electronic properties and potential metabolic "soft spots" of the molecule.

Understanding the metabolic stability of intermediates like this compound is crucial. Early assessment allows medicinal chemists to make informed decisions, modifying molecular structures to mitigate metabolic liabilities and enhance the overall drug-like properties of the lead series.[7][8] This guide will provide the foundational knowledge and practical methodologies to rigorously evaluate these critical parameters.

Predicted Metabolic Pathways of this compound

The metabolic fate of this compound is likely governed by the interplay of its three key structural features: the quinoline ring, the difluoromethyl group, and the chlorine atom. The primary routes of metabolism are anticipated to be oxidation reactions catalyzed by Cytochrome P450 (CYP) enzymes and Aldehyde Oxidases (AO).[9][10][11]

Cytochrome P450 (CYP) Mediated Metabolism

The CYP superfamily of heme-containing monooxygenases, predominantly located in the liver, are responsible for the metabolism of a vast majority of xenobiotics.[12] For the quinoline core, several oxidative transformations are possible:

-

Arene Hydroxylation: The quinoline ring system is susceptible to electrophilic attack by the activated oxygen species of the CYP catalytic cycle.[6] This can lead to the formation of various hydroxylated metabolites on the carbocyclic and heterocyclic rings. The exact position of hydroxylation is influenced by the electronic properties of the substituents.

-

N-Oxidation: The nitrogen atom in the quinoline ring can be oxidized to form a quinoline-N-oxide. Studies have shown that CYP2A6 is a principal enzyme involved in this transformation for the parent quinoline molecule.[9][13]

-

Epoxidation: The formation of an epoxide across one of the double bonds of the quinoline ring, particularly the 5,6-position, is another potential metabolic pathway.[9][13] These epoxides are often reactive intermediates that can be further hydrolyzed by epoxide hydrolase to form dihydrodiols.

Aldehyde Oxidase (AO) Mediated Metabolism

Aldehyde oxidase is a cytosolic molybdo-flavoenzyme that plays a significant role in the metabolism of nitrogen-containing heterocyclic compounds.[10][14] Given that medicinal chemists often design compounds to be resistant to CYP-mediated metabolism, the role of AO has become increasingly important.[11]

-

Oxidation of the Pyridine Ring: AO catalyzes the oxidation of electron-deficient carbons adjacent to the ring nitrogen.[15][16] For the quinoline scaffold, this could lead to the formation of quinolinone metabolites. This pathway is a critical consideration, as microsomal assays that primarily assess CYP activity may underestimate the contribution of AO to a compound's clearance.[15]

Metabolism of the Difluoromethyl Group

The difluoromethyl group is generally considered to enhance metabolic stability.[4] However, it is not metabolically inert.

-

Oxidative Defluorination: CYP-mediated hydroxylation at the difluoromethyl carbon can occur, leading to an unstable intermediate that can eliminate hydrogen fluoride (HF) and form a reactive acyl fluoride.[17] This can subsequently be hydrolyzed to a carboxylic acid. This process, known as oxidative defluorination, can sometimes lead to the formation of reactive metabolites.[18]

Influence of the Chloro Substituent

The 4-chloro substituent is generally stable to metabolic cleavage. Its primary role is electronic, influencing the reactivity of the quinoline ring towards enzymatic attack. It can also serve as a blocking group, preventing metabolism at the 4-position.

The interplay of these potential pathways is summarized in the following logical diagram:

Caption: Predicted metabolic pathways for this compound.

Experimental Protocols for Assessing Metabolic Stability

A tiered approach is recommended for evaluating the metabolic stability of this compound intermediates. This typically begins with high-throughput in vitro assays and can progress to more complex systems as a compound advances.

Liver Microsomal Stability Assay

This is the most common initial screen for assessing Phase I metabolic stability, primarily driven by CYP enzymes.[19][20]

Principle: The test compound is incubated with liver microsomes, which are subcellular fractions containing the endoplasmic reticulum and its associated drug-metabolizing enzymes.[19] The reaction is initiated by the addition of the cofactor NADPH. The disappearance of the parent compound over time is monitored by LC-MS/MS.

Detailed Protocol:

-

Preparation of Reagents:

-

Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.

-

Test Compound Stock: 10 mM in DMSO.

-

Liver Microsomes: Pooled human or other species of interest (e.g., rat, mouse) at a stock concentration of 20 mg/mL. Thaw on ice immediately before use.[21]

-

NADPH Regenerating System (or 1 mM NADPH): To ensure a constant supply of the cofactor.

-

Internal Standard (IS): A structurally similar but chromatographically distinct compound for analytical normalization.

-

Termination Solution: Acetonitrile containing the internal standard.

-

-

Incubation:

-

Prepare a master mix containing phosphate buffer and microsomes (final concentration 0.5 mg/mL).[20]

-

Pre-warm the master mix at 37°C for 5-10 minutes.

-

Add the test compound to the master mix to achieve a final concentration of 1 µM.[20]

-

Initiate the reaction by adding NADPH.

-

Incubate at 37°C.

-

At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[22]

-

Immediately quench the reaction by adding it to an equal volume of cold termination solution.

-

-

Sample Analysis:

-

Centrifuge the quenched samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of parent compound remaining versus time.

-

The slope of the line from linear regression analysis gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:

-

t½ = 0.693 / k

-

CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)

-

-

Self-Validating System:

-

Negative Control: Incubations without NADPH should show minimal compound depletion, confirming that the observed metabolism is cofactor-dependent.[20]

-

Positive Controls: Include compounds with known metabolic stability profiles (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin) to ensure the assay is performing as expected.

The following diagram illustrates the microsomal stability assay workflow:

Sources

- 1. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Drug discovery studies on quinoline-based derivatives as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 5. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cytochrome P450 species involved in the metabolism of quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aldehyde oxidase - Wikipedia [en.wikipedia.org]

- 11. Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 12. metabolon.com [metabolon.com]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. Aldehyde Oxidase | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. hyphadiscovery.com [hyphadiscovery.com]

- 19. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 20. charnwooddiscovery.com [charnwooddiscovery.com]

- 21. info.mercell.com [info.mercell.com]

- 22. merckmillipore.com [merckmillipore.com]

Methodological & Application

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions Using 4-Chloro-6-(difluoromethyl)quinoline

Introduction: The Strategic Value of the 6-(Difluoromethyl)quinoline Scaffold

The quinoline framework is a privileged heterocyclic motif, forming the structural core of numerous pharmaceuticals and biologically active compounds. Its versatility has led to applications ranging from antimalarials to kinase inhibitors.[1] In modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a key tactic for optimizing molecular properties.[2] The difluoromethyl (-CF2H) group, in particular, offers a unique and advantageous profile. Unlike the more common trifluoromethyl (-CF3) group, the -CF2H moiety is a lipophilic hydrogen bond donor, capable of acting as a metabolically stable bioisostere for hydroxyl, thiol, or amine groups.[2][3][4] This substitution can enhance target affinity, improve membrane permeability, and increase metabolic stability, thereby extending a drug's half-life.[2][3]

This guide focuses on 4-Chloro-6-(difluoromethyl)quinoline , a versatile and high-value building block. The chlorine atom at the C4-position is activated towards palladium-catalyzed cross-coupling reactions, providing a robust handle for the synthesis of diverse compound libraries.[5] We will explore detailed protocols for three cornerstone palladium-catalyzed transformations—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—demonstrating the power of this reagent in generating novel molecular architectures for pharmaceutical and materials science research.

Foundational Principles: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions, a discovery awarded the 2010 Nobel Prize in Chemistry, have become indispensable tools in organic synthesis.[6][7] These reactions generally proceed through a common catalytic cycle involving a palladium(0) active species. The cycle consists of three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in our case, the C4-Cl bond of the quinoline) to form a Pd(II) complex.[8][9] This is often the rate-determining step.

-

Transmetalation: An organometallic coupling partner (e.g., an organoboron compound in the Suzuki reaction) transfers its organic group to the Pd(II) center, displacing the halide.[6][8]

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C, C-N, or C-S bond and regenerating the Pd(0) catalyst to continue the cycle.[6][8]

The efficiency and selectivity of this cycle are critically dependent on the choice of ligands, base, and solvent, which modulate the electronic and steric properties of the palladium center.

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for constructing C(sp²)-C(sp²) bonds, making it ideal for synthesizing biaryl and aryl-heteroaryl compounds.[10] Its tolerance of a broad range of functional groups and the general stability and low toxicity of boronic acid reagents contribute to its popularity in the pharmaceutical industry.[6][10]

Workflow for Suzuki-Miyaura Coupling

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

Detailed Experimental Protocol

Objective: To synthesize 4-phenyl-6-(difluoromethyl)quinoline from this compound and phenylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Phenylboronic acid (1.2-1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

-

2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos) (4-10 mol%)

-

Potassium phosphate tribasic (K₃PO₄, 2.0-3.0 equiv)

-

1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

-

Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or by analyzing small aliquots via GC-MS until the starting material is consumed.[11]

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Data Summary: Representative Suzuki-Miyaura Conditions

| Coupling Partner | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 6 | >90 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 85 | 12 | 85-95 |

| 3-Pyridylboronic acid | Pd/C (10) | PPh₃ (20) | Cs₂CO₃ (2.5) | Dioxane/H₂O | 100 | 8 | 75-85 |

Yields are representative and may vary based on scale and purification efficiency.

Expert Insights & Causality

-

Why a Bulky Ligand? Chloroquinolines are less reactive than their bromo or iodo counterparts. Bulky, electron-rich phosphine ligands like SPhos or Buchwald's other biarylphosphine ligands are essential.[12][13] They accelerate the rate-limiting oxidative addition step and promote the final reductive elimination, preventing catalyst decomposition.[12]

-

Choice of Base: A base is required to facilitate the transmetalation step by forming a more nucleophilic boronate species. K₃PO₄ is often effective and is less likely to cause hydrolysis of sensitive functional groups compared to stronger bases.[14]

-

Degassed Solvents: Oxygen can oxidize and deactivate the Pd(0) catalyst. Degassing the solvents (e.g., by sparging with argon or freeze-pump-thaw cycles) is crucial for reproducible results and maintaining catalyst activity.

Application Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[15][16] This reaction allows for the formation of C-N bonds under conditions that tolerate a wide array of functional groups, replacing harsher classical methods.[16]

Catalytic Cycle for Buchwald-Hartwig Amination

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

Detailed Experimental Protocol

Objective: To synthesize N-phenyl-6-(difluoromethyl)quinolin-4-amine from this compound and aniline.

Materials:

-

This compound (1.0 equiv)

-

Aniline (1.1 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)

-

4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (2-4 mol%)

-

Sodium tert-butoxide (NaOtBu, 1.4 equiv)

-

Anhydrous Toluene or Dioxane, degassed

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Glovebox Setup: Due to the air-sensitivity of the catalyst, ligand, and base, this reaction is best set up in a glovebox. Add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry vial or Schlenk tube.

-

Reagent Addition: Add this compound, followed by the anhydrous, degassed solvent and finally the aniline.

-

Reaction: Seal the vessel tightly, remove it from the glovebox, and place it in a preheated oil bath at 100-110 °C. Stir for 12-24 hours.

-

Monitoring: Follow the reaction's progress by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride. Dilute with ethyl acetate and water. Separate the layers.

-

Extraction and Drying: Extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purification: Purify the crude material by flash column chromatography.

Data Summary: Representative Buchwald-Hartwig Conditions

| Amine Partner | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Aniline | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOtBu (1.4) | Toluene | 110 | 18 | 80-90 |

| Morpholine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 12 | >90 |

| Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS (1.5) | THF | 70 | 24 | 75-85 |

Yields are representative and may vary. NaOtBu is a very strong base; weaker bases like K₃PO₄ can be used with more advanced catalyst systems.

Expert Insights & Causality

-

Why a Strong Base and Anhydrous Conditions? The Buchwald-Hartwig amination requires a strong, non-nucleophilic base like NaOtBu to deprotonate the amine-palladium complex, forming the key palladium-amido intermediate.[17] Water can hydrolyze the base and poison the catalyst, making anhydrous conditions critical for success.

-

Ligand Selection is Key: The choice of ligand is paramount. For coupling with primary amines, ligands like BrettPhos are often superior.[17] For sterically hindered or electron-rich anilines, Xantphos provides a wide bite angle that facilitates the crucial reductive elimination step. The development of these specialized ligands has dramatically expanded the reaction's scope.[18][19]

Application Protocol 3: Sonogashira Coupling for C-C Bond Formation

The Sonogashira reaction is a powerful method for forming a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne.[20] This transformation is invaluable for synthesizing conjugated systems used in materials science, as well as complex molecular scaffolds in medicinal chemistry.[21][22]

Detailed Experimental Protocol

Objective: To synthesize 4-(phenylethynyl)-6-(difluoromethyl)quinoline from this compound and phenylacetylene.

Materials:

-

This compound (1.0 equiv)

-

Phenylacetylene (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2-3 mol%)

-

Copper(I) iodide (CuI, 1-2 mol%)

-

Triethylamine (Et₃N) or Diisopropylamine (DIPA), degassed

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF), degassed

Procedure:

-

Vessel Preparation: To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF), followed by the amine base (e.g., Et₃N) and finally the phenylacetylene via syringe.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-8 hours. The formation of an ammonium salt precipitate is often observed.

-

Monitoring: Monitor the reaction by TLC or GC-MS.

-

Workup: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues and salts, washing with the reaction solvent or ethyl acetate.

-

Concentration and Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography.

Data Summary: Representative Sonogashira Conditions

| Alkyne Partner | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Et₃N | THF | 25-50 | 4 | >90 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (1.5) | DIPA | DMF | 60 | 6 | 85-95 |

| 1-Hexyne | Pd(OAc)₂ (2)/PPh₃ (4) | CuI (2) | Et₃N | Acetonitrile | 50 | 3 | 80-90 |

Yields are representative. The TMS group from trimethylsilylacetylene can be easily removed post-coupling with a mild base (e.g., K₂CO₃ in methanol) to reveal the terminal alkyne.

Expert Insights & Causality

-

The Dual Catalyst System: The classic Sonogashira reaction employs a dual catalytic system. The palladium catalyst performs the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. This species is more reactive and readily undergoes transmetalation with the Pd(II) complex.[9]

-

Role of the Amine: The amine serves two purposes: it acts as a base to deprotonate the terminal alkyne, and it often functions as the solvent. It also helps to scavenge the HX acid produced during the reaction.

-

Copper-Free Conditions: Concerns about copper toxicity and contamination have led to the development of copper-free Sonogashira protocols. These typically require a different palladium catalyst system and a stronger base, but they simplify purification, which is a significant advantage in pharmaceutical synthesis.[21]

Reaction Monitoring & Analysis

Trustworthy protocols require robust validation. The progress of all described reactions should be carefully monitored to determine the point of completion and identify any potential side reactions.

-

Thin-Layer Chromatography (TLC): A rapid and effective method for qualitative monitoring. The disappearance of the starting material spot and the appearance of a new product spot indicates reaction progress.

-

Gas Chromatography-Mass Spectrometry (GC-MS) / Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more quantitative data on the conversion of starting material to product and can help identify intermediates or byproducts.[23]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for in situ reaction monitoring and is the gold standard for structural characterization of the final, purified product.[24][25]

Conclusion

This compound stands out as a highly valuable and versatile building block for modern organic synthesis. Its activated C4-Cl bond provides a reliable entry point for palladium-catalyzed cross-coupling reactions, enabling the efficient construction of diverse and complex molecules. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions detailed in these protocols offer powerful and reproducible methods for generating novel C-C and C-N bonds. By understanding the mechanistic principles and the rationale behind specific reaction conditions, researchers in drug development and materials science can effectively leverage this reagent to accelerate the discovery of next-generation functional molecules.

References

- The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach.

- Alfa Chemistry. (n.d.).

- Pro-Chem. (2025). Role of palladium catalyst in cross-coupling reactions. Pro-Chem.

- Benchchem. (n.d.). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Benchchem.

- MDPI. (2025).

- Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.

- PMC. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by.... PMC.

- Royal Society of Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.

- Wikipedia. (n.d.). Cross-coupling reaction. Wikipedia.

- University of Windsor. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. University of Windsor.

- ACS Publications. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.

- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.

- ACS Publications. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry.

- Purdue University Graduate School. (2021).

- University of Rochester. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of Rochester.

- Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec.

- Royal Society of Chemistry. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers.

- ACS Publications. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

- PMC. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC.

- Wikipedia. (n.d.).

- PMC. (2025).

- ResearchGate. (2025). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.

- Chem-Impex. (n.d.). 4-Chloro-6-(trifluoromethyl)quinoline. Chem-Impex.

- RosDok. (2018). Synthesis of functionalized pyridines and quinolines by palladium-catalyzed cross-coupling reactions. RosDok.

- Chemistry LibreTexts. (2023).

- Royal Society of Chemistry. (n.d.). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing.

- ResearchGate. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.

- ResearchGate. (n.d.). Modified Sonogashira coupling strategy for the functionalization of substituted quinoline and plausible catalytic cycle.

- Nature. (2018). Difluoromethylation of (hetero)aryl chlorides with chlorodifluoromethane catalyzed by nickel.

- ResearchGate. (2020). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review.

- PubMed. (2011). Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents. PubMed.

- Semantic Scholar. (n.d.).

- MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI.

- Thermo Scientific Chemicals. (n.d.). 4-Chloro-6-(trifluoromethyl)quinoline, 99% 5 g. Thermo Fisher Scientific.

- PMC. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. PMC.

- Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts.

- Wiley Online Library. (2021). Setup of 4‐Prenylated Quinolines through Suzuki‐Miyaura Coupling for the Synthesis of Aurachins A and B.

- MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.

- ResearchGate. (n.d.). New Quinoline Derivatives via Suzuki Coupling Reactions.

- IJSRP. (2013). An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water and Study the Electronic Effec. IJSRP.

- ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.

- YouTube. (2025).

- Bentham Science Publisher. (n.d.).

- Journal of the Chilean Chemical Society. (2025). SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: A VERSATILE PLATFORM FOR ADVANCED ORGANIC AND MEDICINAL CHEMISTRY. Journal of the Chilean Chemical Society.

- PMC. (2020).

- NIH. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. NIH.

Sources

- 1. SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: A VERSATILE PLATFORM FOR ADVANCED ORGANIC AND MEDICINAL CHEMISTRY | Journal of the Chilean Chemical Society [jcchems.com]

- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 5. ijsrp.org [ijsrp.org]

- 6. nobelprize.org [nobelprize.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]

- 9. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 10. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. m.youtube.com [m.youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. eurekaselect.com [eurekaselect.com]

- 23. hammer.purdue.edu [hammer.purdue.edu]

- 24. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]

- 25. vapourtec.com [vapourtec.com]

Functionalization of the C4 position in 6-(difluoromethyl)quinoline

Application Note: Regioselective Functionalization of the C4 Position in 6-(Difluoromethyl)quinoline

Executive Summary

The 6-(difluoromethyl)quinoline scaffold represents a high-value pharmacophore in modern drug discovery. The

This guide details three validated protocols to functionalize the C4 position:

-

Innate Radical C-H Functionalization (Minisci-Type): For rapid medicinal chemistry diversification.

-

N-Oxide Activation / Chlorination: For robust, scalable installation of a reactive handle.

-

Transition-Metal Catalyzed C-H Activation: For distal site selectivity.

Strategic Analysis & Mechanistic Grounding

The Challenge: Electronic Bias

Quinoline is electron-deficient.[1][2] Electrophilic Aromatic Substitution (

-

C2 Position: Sterically accessible and kinetically favored in many Minisci reactions.

-

C4 Position: Possesses a high LUMO coefficient but is often sterically shielded by the peri-hydrogen at C5.

-

Impact of 6-

: This group is a moderate Electron Withdrawing Group (EWG). It lowers the LUMO energy of the entire system, increasing reactivity toward nucleophilic radicals (Minisci) but does not significantly alter the C2 vs. C4 regioselectivity ratio compared to unsubstituted quinoline.

Decision Matrix: Selecting the Right Method

| Requirement | Recommended Method | Key Advantage | Primary Limitation |

| Rapid Analog Library | Method A: Radical (Minisci) | One-step; no pre-functionalization. | C2/C4 isomeric mixtures (typically 1:1 to 2:1). |

| Scale-Up (>10g) | Method B: N-Oxide Route | High purity; creates versatile Cl-handle. | Multi-step process (Oxidation |

| Specific Linker Attachment | Method C: Pd-Catalysis | High specificity for C4 with directing groups. | Requires specific ligands; higher cost. |

Experimental Protocols

Method A: Innate C-H Functionalization (Minisci Reaction)

Best for: Late-Stage Functionalization (LSF) to install alkyl/fluoroalkyl groups.

Mechanism: This protocol utilizes Zinc Sulfinates (Baran Diversinates™) or alkyl carboxylic acids with a persulfate oxidant. The reaction proceeds via the generation of a nucleophilic alkyl radical which attacks the protonated (activated) quinoline ring.

Protocol: C-H Alkylation using Zinc Sulfinates

-

Reagents:

-

Substrate: 6-(difluoromethyl)quinoline (1.0 equiv)

-

Reagent: Zinc sulfinate salt (e.g., Zn(SO

R) -

Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq) (5.0 equiv)

-

Solvent: DMSO:H

O (3:1) -

Additive: TFA (1.0 equiv) – Critical for C4 activation

-

-

Step-by-Step Procedure:

-

Setup: To a reaction vial equipped with a stir bar, add 6-(difluoromethyl)quinoline (0.5 mmol) and the Zinc sulfinate salt (1.5 mmol).

-

Solvent & Acid: Add DMSO (1.5 mL) and Water (0.5 mL). Add TFA (38 µL, 1.0 equiv). Note: Protonation of the quinoline nitrogen lowers the LUMO, significantly enhancing radical attack efficiency.

-

Initiation: Add TBHP (70% in water, 5.0 equiv) dropwise at 0 °C (exotherm control).

-

Reaction: Warm to 50 °C and stir vigorously for 12–24 hours. Monitor by LC-MS.

-

Checkpoint: Expect a mixture of C2-alkyl and C4-alkyl products.[3] The 6-

group is stable to these radical conditions.

-

-

Workup: Dilute with saturated NaHCO

(neutralize TFA) and extract with EtOAc (3x). -

Purification: The C2 and C4 isomers typically have distinct R

values. Use Flash Column Chromatography (Hexane/EtOAc gradient). The C4 isomer is often more polar.

-

-

Regioselectivity Note: If C2-selectivity dominates, blocking the C2 position with a temporary group (e.g., using a pre-functionalized 2-chloro-6-difluoromethylquinoline) is a valid strategy, followed by dechlorination.

Method B: The "Gold Standard" N-Oxide Activation

Best for: Creating a 4-Chloro intermediate for

Mechanism:

Direct chlorination of quinoline yields trace 4-Cl. Oxidation to the N-oxide activates the C2 and C4 positions. Reaction with

Protocol: Synthesis of 4-Chloro-6-(difluoromethyl)quinoline

-

Step 1: N-Oxidation

-

Dissolve 6-(difluoromethyl)quinoline (10 mmol) in DCM (50 mL).

-

Add m-CPBA (1.2 equiv) portion-wise at 0 °C.

-

Stir at RT for 4 hours. Monitor TLC (N-oxide is significantly more polar).

-

Quench: Wash with 10% Na

SO

-

-

Step 2: Regioselective Chlorination

-

Critical Insight: Standard

reflux gives predominantly 2-Cl. To favor C4, use sulfonyl activation .

-

Dissolve the N-oxide (5 mmol) in DCM (20 mL) or DCE (for higher temp).

-

Add

-Toluenesulfonyl chloride (TsCl) (1.2 equiv). -

Add a soluble chloride source (e.g., tetraethylammonium chloride, 2.0 equiv).

-

Stir at 40–60 °C.

-

Mechanism: The N-oxide attacks TsCl to form an activated

-OTs species. Chloride ion attacks C4 (favored electronically in this specific ion pair manifold) followed by elimination of TsOH. -

Workup: Pour into ice water, neutralize with NaHCO

, extract with DCM. -

Purification: Silica gel chromatography.

-

Visualization of Workflows

Diagram 1: Reaction Landscape & Logic

This diagram illustrates the decision pathways for functionalizing the C4 position.

Caption: Comparative workflow for direct alkylation (Method A) vs. stepwise activation (Method B).

Comparative Data & Troubleshooting

Table 1: Regioselectivity & Conditions

| Variable | Minisci (Standard) | Minisci (Acidic) | N-Oxide ( | N-Oxide (TsCl) |

| Reagents | R-COOH, AgNO | Zn(SO | TsCl, Et | |

| C2:C4 Ratio | ~3:1 (Favors C2) | ~1.5:1 (Improved C4) | >10:1 (Favors C2) | ~1:3 (Favors C4 ) |

| Yield | 40–60% | 50–70% | 80% | 65% |

| Comment | Sterics dominate. | Protonation activates C4. | Thermodynamic control. | Kinetic/Ion-pair control. |

Troubleshooting the 6- Group

-

Base Sensitivity: Avoid strong bases (e.g.,

-BuLi, NaH) at high temperatures. The-

Safe Bases: K

CO

-

-

Monitoring: Use

F NMR.[6] The

References

-

Minisci Reaction Fundamentals: Minisci, F., et al. "Homolytic alkylation of heteroaromatic bases: A general and selective procedure." Tetrahedron 1971, 27, 3575.

-

Zinc Sulfinate (Diversinates) Protocol: Fujiwara, Y., et al. "Practical C–H functionalization of quinolines with zinc sulfinates." Nature 2012, 492, 95–99.

-

Regioselective Chlorination of N-Oxides: Jorgensen, K. A., et al. "Regioselective functionalization of quinoline N-oxides." Journal of Organic Chemistry 1991, 56, 3737.

-

C4-Selective Phosphorylation (Photoredox): Zhang, Y., et al. "Visible-Light-Promoted C4-Selective Phosphorylation of Pyridine and Quinoline Derivatives."[2] Organic Letters 2023, 25, 15, 2650–2655.

-

Properties of Fluorinated Quinolines: Leroux, F. R., et al. "The difluoromethyl group: a major update." Chemical Society Reviews 2022.

Sources

Troubleshooting & Optimization

Stability of the difluoromethyl group under basic reaction conditions

Technical Support Guide: Stability of the Difluoromethyl (

Introduction: The "Hidden Acid" in Your Molecule

User Profile: Medicinal Chemists, Process Chemists.

Core Issue: You are treating the difluoromethyl group (

Technical Reality: Unlike the chemically inert trifluoromethyl group (

This guide provides the diagnostic tools to confirm this failure mode and the protocols to circumvent it.

Part 1: Diagnostic & Root Cause Analysis

The Symptom

-

Observation: Complete consumption of starting material but low yield of the desired product.

-

Byproducts: Formation of oligomers, unexpected nucleophilic trapping products, or "tar."

-

NMR Signals: Disappearance of the characteristic

triplet (or doublet of doublets) in

The Mechanism: Why is it failing?

The failure is driven by base-mediated

-

Deprotonation: The base removes the proton from

, generating a carbanion. -

Elimination: This carbanion is unstable and ejects a fluoride ion (

) to form a transient, highly reactive difluorocarbene (or monofluoro-carbenoid species). -

Decomposition: The carbene rapidly polymerizes or reacts promiscuously with nucleophiles in the media.

Figure 1: The decomposition pathway of difluoromethyl arenes under basic conditions.

Part 2: Troubleshooting & Reaction Optimization

If your reaction requires a base (e.g., Suzuki-Miyaura, Buchwald-Hartwig), use this decision matrix to select conditions that preserve the

Step 1: Assess Substrate Acidity

The stability of the

| Substrate Type | Approx. pKa (DMSO) | Stability Risk | Recommended Action |

| Electron-Rich Arene (e.g., Anisole) | Low | Standard bases ( | |

| Neutral Arene (e.g., Benzene) | Moderate | Avoid alkoxides; use Carbonates/Phosphates. | |

| Electron-Deficient (e.g., Pyridine, Nitro) | Critical | Strict Protocol: Weak bases only, non-polar solvents. |

Step 2: Base & Solvent Selection

Strong bases and polar aprotic solvents (DMSO, DMF) accelerate deprotonation.

-

Avoid:

, -

Preferred:

, -

Solvent Switch: If possible, switch from DMF to Toluene , 1,4-Dioxane , or DME . These solvents support cross-coupling but suppress the ionization of the

bond.

Step 3: The Deuterium Firewall (Advanced Stabilization)

If optimization fails, exploit the Deuterium Kinetic Isotope Effect (DKIE) .

Replacing the proton with deuterium (

Protocol: Synthesis of

-

Reagent: Use

in -

Exchange: For existing arenes, H/D exchange can sometimes be achieved using catalytic base in

/DMSO, though total synthesis with deuterated building blocks is preferred.

Part 3: Experimental Validation Protocols

Protocol A: Stability Screening (The "Stress Test")

Before committing precious intermediate to a reaction, run this 1-hour stress test.

-

Setup: Dissolve 10 mg of substrate in the intended solvent (

). -

Standard: Add an internal standard (e.g.,

-trifluorotoluene) for quantitative -

Base: Add 2 equivalents of the base you intend to use.

-

Condition: Heat to the reaction temperature (e.g.,

) for 1 hour. -

Analysis:

-

Take an aliquot.

-

Run

NMR (unlocked or with -

Pass: Ratio of Substrate:Standard remains constant.

-

Fail: Appearance of fluoride peak (

to

-

Protocol B: Optimized Suzuki Coupling for -Arenes

Standard conditions often fail. Use this "Low-Basicity" protocol.

-

Catalyst:

(-

Why: Highly active ligands allow the reaction to proceed at lower temperatures (

).

-

-

Base:

(2.0 equiv).-

Why: Phosphate is milder than carbonate in organic media; the hydrate provides just enough water for the Suzuki mechanism without promoting deprotonation.

-

-

Solvent: Toluene/Water (10:1).

-

Why: The biphasic system keeps the bulk of the base in the aqueous phase, limiting the exposure of the lipophilic

substrate to high pH.

-

Part 4: Visual Decision Tree

Figure 2: Decision matrix for selecting reaction conditions based on substrate electronic properties.

FAQ: Frequently Asked Questions

Q: Can I use

Q: Why does my

Q: Is the

References

-

Zafrani, Y. et al. (2017). Difluoromethyl Group as a Hydrogen Bond Donor: A Comparative Study. Journal of Organic Chemistry. Link

-

Belhomme, M. et al. (2015). Recent Advances in the Synthesis of Difluoromethylated Arenes. European Journal of Organic Chemistry. Link

- Key Insight: Reviews synthetic str

- Erickson, J. et al. (2020). Deuterium Kinetic Isotope Effects in the Stability of Difluoromethyl Groups. Journal of Medicinal Chemistry (Generic Reference Context).

-

Hu, J. et al. (2018). The Difluoromethyl Group as a Masked Nucleophile. Journal of the American Chemical Society. Link

- Key Insight: Explores the reactivity of the deproton

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

Resolving TLC separation issues for 6-difluoromethyl quinoline isomers

This is Dr. Alex V. , Senior Application Scientist at the Chromatography Technical Support Center. Below is the specialized troubleshooting guide for the separation of 6-difluoromethyl quinoline and its isomers.

Topic: Resolving TLC Separation Issues for 6-Difluoromethyl Quinoline Isomers Difficulty Level: High (Regioisomeric resolution required) Status: Open for Troubleshooting

Diagnostic Overview: The "Why" Behind the Failure

Before modifying your solvent system, you must understand the molecular interactions causing the failure. The separation of 6-difluoromethyl quinoline from its regioisomers (commonly the 2-, 4-, or 7-isomers generated via radical difluoromethylation) presents a dual challenge: Basicity and Dipole Alignment .

Q: Why do my spots streak/tail instead of forming tight circles?

A: This is a classic "Silanol Effect."

Quinoline has a pKa of approximately 4.[1]9. The silanol groups (

-

The Mechanism: The basic nitrogen lone pair of the quinoline accepts a proton from the acidic silica surface, forming a transient ammonium salt.

-

The Result: This strong ionic interaction drags the molecule, causing "tailing" or streaking.

-

The Fix: You must "mask" these silanol sites using a basic modifier (e.g., Triethylamine) in your mobile phase [1].[2][3][4][5]

Q: Why do the isomers co-elute (overlap) completely?

A: The

-

Similarity: All regioisomers share the same lipophilic core and basic nitrogen.

-

The Difference: The separation relies entirely on the vector sum of dipoles . The position of the

group relative to the quinoline nitrogen changes the net dipole moment and the ability of the -

Standard Solvents Fail: Simple Hexane/EtOAc systems separate based on gross polarity, which is nearly identical for these isomers. You need a solvent that exploits shape selectivity and pi-pi interactions , such as Toluene.

Mobile Phase Optimization (The Solution)

Do not use standard Hexane/Ethyl Acetate gradients immediately. For quinoline isomers, we recommend the "Toluene-Base" Protocol .

Recommended Solvent Systems

| System Class | Composition (v/v) | Target Mechanism |

| Primary (Shape Selective) | Toluene : Acetone : TEA (80 : 19 : 1) | Toluene utilizes |

| Secondary (Polarity) | DCM : MeOH : | Methanol disrupts H-bonding; Ammonia is the modifier. |

| Tertiary (Lipophilic) | Hexane : EtOAc : TEA (70 : 29 : 1) | Standard phase; likely poor isomer resolution but good for bulk purity check. |

Critical Note: Always pre-saturate your developing chamber for 15 minutes. Vapor equilibrium is essential for separating closely related isomers [3].

Protocol: Preparing the "Buffered" Plate

If adding TEA to the solvent doesn't stop the streaking, treat the plate instead.

-

Prepare a solution of 5% Triethylamine in Methanol.

-

Elute a blank Silica Gel 60 plate with this solution.

-

Dry the plate in an oven at 80°C for 10 minutes.

-

Use this "deactivated" plate for your separation.[2]

Visualization & Identification

The

Q: How do I distinguish the 6-isomer from the 7-isomer?

A: You cannot rely on

Visualization Workflow:

-

UV (254 nm): Quinolines quench fluorescence strongly. Mark spots with a soft pencil.

-

Iodine Chamber: Quinolines adsorb iodine reversibly. Good for confirming spot shape.

-

Dragendorff’s Reagent: Specific for alkaloids/bases. Stains orange/red on a yellow background. This confirms the spot contains the nitrogen core and is not a non-basic impurity [4].

Troubleshooting Decision Tree

The following logic flow guides you from the initial problem to the solution.

Figure 1: Decision matrix for optimizing TLC separation of basic heterocycles.

Frequently Asked Questions (FAQ)

Q: Can I use Alumina plates instead of Silica?

A: Yes. Neutral Alumina plates are often superior for quinolines because they are less acidic than silica, eliminating the need for TEA additives. However, silica is cheaper and provides higher resolution if properly buffered [5].

Q: I see a "ghost" spot that moves with my product. What is it?

A: If you synthesized the difluoromethyl group using a radical source (e.g., Zinc sulfinate or Minisci conditions), this is likely the des-fluoro (monofluoromethyl) or per-fluoro impurity. These have very distinct H-bonding capabilities.

-

Test: Run a co-spot with the starting material. If the ghost spot is new, perform a mini-workup (acid/base extraction) on a small aliquot. If the spot persists, it is a neutral side-product.

Q: The group is acid-sensitive. Will the silica degrade it?

A: Generally,

References

-

Phenomenex Technical Guide. Tip on Peak Tailing of Basic Analytes. Phenomenex. Available at: [Link]

-

Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. Available at: [Link]

-

ResearchGate Discussion. Tailing in TLC - can anyone help? ResearchGate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]

- 3. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. oaji.net [oaji.net]

Validation & Comparative

19F NMR interpretation for 6-difluoromethyl quinoline compounds

Interpretive Guide: NMR of 6-Difluoromethyl Quinoline Scaffolds

Executive Summary & Bioisosteric Context

The 6-difluoromethyl (

Accurate structural validation of this motif relies on distinguishing its unique

Theoretical Framework & Spectral Characteristics

The

The "Fingerprint" Parameters

| Parameter | Value / Range | Structural Cause |

| Chemical Shift ( | -110 to -120 ppm | Shielding by the geminal proton and aromatic ring current. |

| Multiplicity | Doublet (d) | Scalar coupling to the single geminal proton ( |

| Coupling Constant ( | 55.0 – 57.0 Hz | Strong geminal orbital overlap; diagnostic of the |

| Triplet (t) | The geminal proton at 6.6–7.2 ppm is split by two equivalent fluorines ( |

Critical Insight: The magnitude of

(>50 Hz) is the definitive proof of thebond connectivity. If this coupling is absent (singlet), the proton is missing (e.g., radical oxidation to or quaternary formation).

Comparative Analysis: vs. Alternatives

Distinguishing the target product from potential byproducts or analogs is the primary analytical challenge. The table below contrasts 6-difluoromethyl quinoline with common fluorinated motifs.

Table 1: Comparative

| Motif | Chemical Shift ( | Multiplicity (Coupled) | Interpretation | |

| 6-Difluoromethyl ( | -110 to -120 ppm | Doublet | ~56 Hz | Target Product |

| 6-Trifluoromethyl ( | -60 to -65 ppm | Singlet | N/A | Over-fluorination byproduct |

| 6-Monofluoromethyl ( | -200 to -220 ppm | Triplet | ~48 Hz | Under-fluorination byproduct |

| Aromatic Fluorine ( | -100 to -130 ppm | Multiplet (small) | 5–10 Hz | Nucleophilic substitution byproduct |

| Difluoromethoxy ( | -80 to -85 ppm | Doublet | ~70–75 Hz |

Decision Logic & Workflow

The following diagram illustrates the logical flow for assigning the

Figure 1: Signal assignment decision tree. Note that while Ar-F and

Experimental Protocol: Quantitative Acquisition

To ensure data integrity, particularly when quantifying ratios of products in crude reaction mixtures, follow this standardized protocol.

A. Sample Preparation[2]

-

Solvent: Dissolve ~10 mg of compound in 0.6 mL

or-

Note:

typically causes a slight downfield shift (0.5 – 1.0 ppm) compared to

-

-

Internal Standard (Optional):

-Trifluorotoluene (

B. Instrument Parameters ( NMR)

-

Pulse Sequence: zg (standard one-pulse) or zgig (inverse gated decoupling) for integration.

-

Spectral Width (SW): 200 ppm (approx -20 to -220 ppm).

-

Offset (O1P): -100 ppm.

-

Relaxation Delay (D1):

-

Qualitative: 1.0 s.

-

Quantitative:

(typically 5–10 s for fluorinated aromatics).

-

-

Scans (NS): 16–64 (Fluorine has high sensitivity, 83% of

).

C. Validation Experiment: Coupled vs. Decoupled

Always acquire two spectra:

-

-Decoupled

-

-Coupled

Advanced Structural Verification: 2D NMR

For unambiguous assignment of the position (C6 vs other positions), Heteronuclear Multiple Bond Correlation (HMBC) is required.

-

-

-

-

References

-

Chemical Shift Data & Substituent Effects

-

Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley, 2009. Link

-

-

Difluoromethylation Methodology & Characterization

-

Fier, P. S., & Hartwig, J. F. "Copper-Mediated Difluoromethylation of Aryl and Vinyl Iodides." J. Am. Chem. Soc., 2012, 134(12), 5524–5527. Link

- Provides primary characterization d

-

-

Quinoline Synthesis & NMR Properties

-

Eicher, T., & Hauptmann, S. "The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications." Wiley-VCH, 2003. Link

-

-

General

NMR Tables:-

Sbihi, H. et al. "19F NMR Chemical Shifts of Organofluorine Compounds." ChemistrySelect, 2020. Link

-

Sources

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Analysis of 4-Chloro-6-(difluoromethyl)quinoline and Its Process-Related Impurities

In the landscape of pharmaceutical development and agrochemical synthesis, the quinoline scaffold remains a cornerstone for creating novel bioactive molecules.[1] Specifically, halogenated derivatives such as 4-Chloro-6-(difluoromethyl)quinoline are of significant interest due to the profound effects of fluorine and chlorine substitution on metabolic stability, lipophilicity, and target binding affinity.[1][2] However, the synthetic pathways leading to these complex molecules are often accompanied by the formation of structurally similar impurities. Rigorous analytical characterization is therefore not merely a regulatory requirement but a critical step in ensuring product safety and efficacy.

This guide provides an in-depth, experience-driven comparison of the HPLC retention behavior of this compound and its potential process-related impurities. We will move beyond a simple listing of methods to explain the scientific rationale behind the chosen analytical strategy, offering a robust, self-validating protocol for researchers, scientists, and drug development professionals.

The Analytical Challenge: Structural Similarity and Its Chromatographic Implications

The primary challenge in developing a selective HPLC method for this compound lies in the subtle structural variations among the target molecule and its potential impurities. These impurities can arise from several sources:

-

Unreacted Starting Materials and Intermediates: Precursors in the synthetic route that are carried through to the final product.

-

Byproducts of Side Reactions: Including positional isomers where the chloro or difluoromethyl groups are on different positions of the quinoline ring.[3]

-

Degradation Products: Such as the hydrolysis of the reactive 4-chloro group to a 4-hydroxy group, or the reductive dehalogenation of the molecule.[4][5]

These structurally analogous compounds often share very similar physicochemical properties, leading to co-elution or poor resolution under suboptimal chromatographic conditions. The method presented herein is designed to overcome these challenges through careful selection of stationary and mobile phases to exploit these minor differences.

Experimental Protocol: A Robust Reversed-Phase HPLC Method

The following protocol has been optimized for the separation of this compound from its key potential impurities. The choice of a C18 stationary phase provides a hydrophobic backbone for the retention of the quinoline ring system, while the acidic mobile phase ensures the basic nitrogen on the quinoline is protonated, leading to consistent peak shapes.

Instrumentation and Consumables:

-

HPLC System: A quaternary HPLC system with a UV/PDA detector.

-

Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is recommended for its balance of efficiency and backpressure.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Sample Diluent: Acetonitrile/Water (50:50, v/v)

-

Column Temperature: 35°C

-

UV Detection Wavelength: 235 nm

-

Injection Volume: 5 µL

-

Flow Rate: 1.0 mL/min

Gradient Elution Program:

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 60 | 40 |

| 15.0 | 30 | 70 |

| 17.0 | 30 | 70 |

| 17.1 | 60 | 40 |

| 20.0 | 60 | 40 |

Sample Preparation:

-

Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.

-

Vortex or sonicate to ensure complete dissolution.

-

Filter the sample through a 0.45 µm syringe filter prior to injection.

Visualizing the Workflow

The following diagram outlines the key steps in the analytical workflow, from sample preparation to data analysis.

Sources

Comparative Structural Guide: 4-Chloro-6-(difluoromethyl)quinoline vs. Trifluoromethyl Analogs

Executive Summary

4-Chloro-6-(difluoromethyl)quinoline represents a critical evolution in fluorinated scaffold design. While its 6-trifluoromethyl (CF₃) analog is the industry standard for enhancing lipophilicity, the difluoromethyl (CF₂H) variant introduces a unique "lipophilic hydrogen bond donor" capability. This guide analyzes the crystallographic and physicochemical distinctions between these two moieties, providing researchers with the data needed to optimize solid-state properties and target binding affinity.

Part 1: Structural Rationale & Bioisosterism

The selection between a CF₂H and a CF₃ group at the C6 position of the quinoline ring is not merely a steric choice; it is a fundamental switch in the molecule's electrostatic potential surface (EPS) and crystal packing logic.

The "Lipophilic Hydrogen Bond Donor" Effect

Unlike the chemically inert CF₃ group, the CF₂H group possesses a polarized C–H bond. The fluorine atoms withdraw electron density, rendering the geminal proton sufficiently acidic to act as a weak hydrogen bond donor.

-

CF₃ Analog: Acts as a hydrophobic "grease ball," driving packing via weak dispersion forces and F···F interactions.

-